Chlorhydrate de C-(1-phényl-1H-tétrazol-5-yl)-méthylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

J'ai effectué une recherche sur les applications de recherche scientifique des composés tétrazoles, y compris le chlorhydrate de C-(1-phényl-1H-tétrazol-5-yl)-méthylamine. Voici quelques applications uniques dans divers domaines :

Catalyse

Les tétrazoles sont utilisés comme catalyseurs en raison de leur efficacité, de leur stabilité à l'air et de leur rentabilité. Ils jouent un rôle important dans la catalyse organique et la formation de divers catalyseurs .

Matériaux énergétiques

En tant que matériaux énergétiques, les tétrazoles contribuent au développement d'explosifs et de propergols haute performance en raison de leur teneur élevée en azote .

Produits pharmaceutiques

En pharmacie, les tétrazoles servent de composés hétérocycliques bioactifs ayant des applications thérapeutiques. Ils sont utilisés dans la synthèse de nouveaux médicaments, en particulier de molécules anticancéreuses .

Agriculture

Les dérivés tétrazoles sont influents en agriculture pour leur utilisation potentielle comme pesticides ou régulateurs de croissance .

Photographie

En photographie, les tétrazoles sont utilisés pour leurs propriétés sensibles à la lumière .

Médecine

Les composés tétrazoles ont une large gamme d'applications en médecine en raison de leur structure particulière, ce qui les rend utiles en tant que médicaments pour divers traitements .

Activité Biologique

(1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride is a tetrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

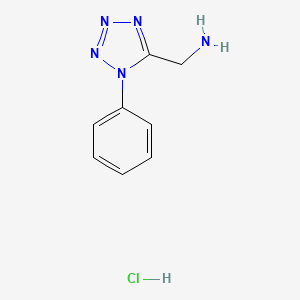

The compound's structure can be represented as follows:

- IUPAC Name : (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride

- CAS Number : 107269-65-8

The tetrazole ring contributes to the compound's unique reactivity and interaction with biological targets. Its phenyl group enhances lipophilicity, which is essential for membrane permeability.

The biological activity of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole moiety can form hydrogen bonds and participate in π-stacking interactions, enhancing binding affinity to biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing signaling pathways.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives, including (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Antifungal Activity

Tetrazole derivatives have also been evaluated for antifungal activity. Studies indicate that certain substitutions on the phenyl ring enhance efficacy against fungi like Candida spp..

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| (1-Phenyl-1H-tetrazol-5-yl)methanamine | C. albicans | Moderate | |

| 4-Fluorophenyl-substituted derivatives | N. glabrata | Strong |

Structure–Activity Relationship (SAR)

The biological activity of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride is influenced by its structural features:

- Substitution Patterns : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity.

- Hydrophobicity : Moderate hydrophobicity improves membrane penetration, crucial for bioactivity.

- Tetrazole Ring Contribution : The nitrogen atoms in the tetrazole ring play a pivotal role in binding interactions with biological targets.

Case Studies

Several studies have explored the biological activity of tetrazole derivatives:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various tetrazole derivatives against clinical isolates of E. coli and S. aureus. Results indicated that compounds with para-substituted phenyl groups showed superior inhibition compared to their ortho or meta counterparts.

Case Study 2: Antifungal Efficacy

Another investigation focused on antifungal properties against Candida species. The study highlighted that derivatives with halogen substitutions exhibited enhanced antifungal activity, suggesting a promising avenue for developing new antifungal agents.

Propriétés

IUPAC Name |

(1-phenyltetrazol-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.ClH/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPUKOVKARQGCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107269-65-8 |

Source

|

| Record name | (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.